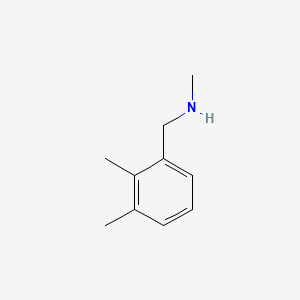

(2,3-Dimethylbenzyl)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

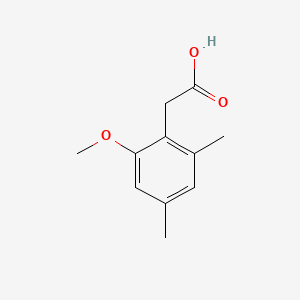

“(2,3-Dimethylbenzyl)methylamine” is a chemical compound with the molecular formula C10H15N . It is a liquid at room temperature .

Synthesis Analysis

“(2,3-Dimethylbenzyl)methylamine” can be synthesized by the Eschweiler–Clarke reaction of benzylamine . This reaction involves the methylation of a primary or secondary amine to form a tertiary amine .

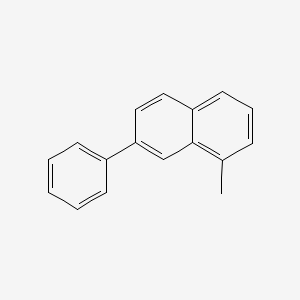

Molecular Structure Analysis

The molecular structure of “(2,3-Dimethylbenzyl)methylamine” consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group (N(CH3)2) . The InChI code for this compound is 1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 .

Scientific Research Applications

Supramolecular Chemistry and Coordination

A study by Phongtamrug et al. (2005) highlights the use of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)methylamine in forming dimeric molecular assemblies capable of accepting copper ions and neutral molecule guests through simultaneous coordination and hydrogen bonds. This work underscores the compound's role in creating supramolecular structures with potential applications in molecular recognition and catalysis Phongtamrug, S., Miyata, M., & Chirachanchai, S., 2005.

Catalysis

Lehtonen and Sillanpää (2005) explored the reactions of tridentate ligands like bis(2-hydroxy-3,5-dimethylbenzyl)methylamine with dioxomolybdenum(VI) complexes, leading to monomeric and dimeric complexes. These complexes were found to catalyze oxotransfer reactions, demonstrating the potential of (2,3-Dimethylbenzyl)methylamine derivatives in catalytic applications Lehtonen, A., & Sillanpää, R., 2005.

Material Science

Veranitisagul et al. (2011) reported on the use of N,N-bis(2-hydroxybenzyl)alkylamines, benzoxazine dimers, as novel ligands for rare earth metal ions like cerium(III). The formation of Ce(III)-benzoxazine dimer complexes and their subsequent thermal decomposition yielded single-phase ceria (CeO2), showcasing an innovative route to nano-structured materials Veranitisagul, C., Kaewvilai, A., Sangngern, S., Wattanathana, W., Suramitr, S., Koonsaeng, N., & Laobuthee, A., 2011.

Mechanism of Action

Target of Action

The primary target of (2,3-Dimethylbenzyl)methylamine is currently unknown. This compound is structurally similar to methylamine , which is known to interact with the ammonia channel in Escherichia coli . .

Mode of Action

The exact mode of action of (2,3-Dimethylbenzyl)methylamine is not well-studied. Given its structural similarity to methylamine, it may interact with its target in a similar manner. Methylamine is known to bind to its target, the ammonia channel, and modulate its function . .

Biochemical Pathways

Methylamine, a structurally similar compound, is involved in several metabolic pathways, including the metabolism of citalopram and tyrosine . It’s possible that (2,3-Dimethylbenzyl)methylamine may also be involved in similar pathways, but this needs to be confirmed by further studies.

Pharmacokinetics

Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (2,3-Dimethylbenzyl)methylamine is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is a liquid at room temperature , which could influence its stability and efficacy

properties

IUPAC Name |

1-(2,3-dimethylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLDXGZOKFSBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.